Methyl 4-[(3,5-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate
Description
Methyl 4-[(3,5-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative featuring a 3,5-dimethylphenylamino substituent at position 4, a methyl group at position 8, and a methyl carboxylate at position 2.
Properties
IUPAC Name |
methyl 4-(3,5-dimethylanilino)-8-methylquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-8-13(2)10-15(9-12)21-17-11-18(20(23)24-4)22-19-14(3)6-5-7-16(17)19/h5-11H,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFJKHOKNLUUQKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Methyl 4-[(3,5-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Esterification: The carboxylate group is introduced via esterification reactions using methanol and appropriate catalysts.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Methyl 4-[(3,5-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring, using reagents like halogens or sulfonyl chlorides.
Scientific Research Applications
Methyl 4-[(3,5-dimethylphenyl)amino]-8-methylquinoline-2-car
Biological Activity
Methyl 4-[(3,5-dimethylphenyl)amino]-8-methylquinoline-2-carboxylate is a quinoline derivative known for its diverse biological activities. Quinoline compounds have been extensively studied due to their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a quinoline core with a methyl ester group and a dimethylphenyl amino substituent. This unique structure contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O2 |
| Molecular Weight | 308.38 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting enzymes related to cancer cell proliferation.
- Receptor Binding : The quinoline core allows for interaction with various receptors, potentially modulating signaling pathways associated with inflammation and cancer.
- Antioxidant Activity : Some studies suggest that this compound may exhibit antioxidant properties, reducing oxidative stress in cells.
Research Findings
Recent studies have highlighted the biological activities of this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves apoptosis induction through caspase activation and disruption of mitochondrial function.
- Antimicrobial Properties : The compound has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism appears to involve disruption of bacterial cell membranes.
- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines in activated macrophages.
Case Studies
- Cytotoxicity Study : A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated an IC50 value of approximately 15 µM after 48 hours of treatment, suggesting significant anticancer potential.
- Antibacterial Efficacy : Another study assessed the antibacterial activity against E. coli using disk diffusion methods. The compound exhibited a zone of inhibition measuring 18 mm at a concentration of 100 µg/mL, indicating strong antibacterial properties.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The target compound’s structure combines an electron-rich aromatic amino group (3,5-dimethylphenyl) with a polar carboxylate ester. Key structural comparisons with analogues include:
Key Observations :
Pharmacological Potential
- Quinoline-4-carboxylates (e.g., m-tolyl derivative ) are explored for kinase inhibition, where the ester group modulates lipophilicity and membrane permeability. The target’s amino group may enhance target specificity by participating in hydrogen bonding with active sites.
- Piperazine-thiazole-ureido compounds show promise in targeting protein-protein interactions, with trifluoromethyl groups improving metabolic stability. The target lacks such modifications but may exhibit fewer off-target effects due to reduced complexity.
- Nitro-containing analogues are often associated with antibacterial activity but may face toxicity concerns. The target’s dimethylphenyl group could offer a safer profile with retained bioactivity.
Physicochemical Properties
- Lipophilicity : The target’s methyl carboxylate and dimethylphenyl groups balance polarity and lipophilicity (estimated logP ~3.5), whereas nitro-containing analogues exhibit higher logP (>4.0), reducing aqueous solubility.
- Solubility: The amino group in the target may improve solubility in acidic media (via protonation), unlike ester-based analogues , which rely solely on ester hydrolysis for solubility enhancement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
